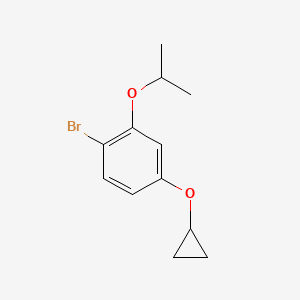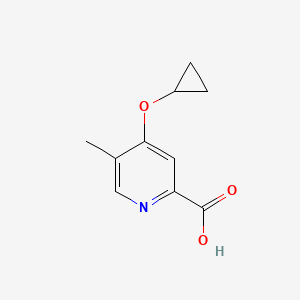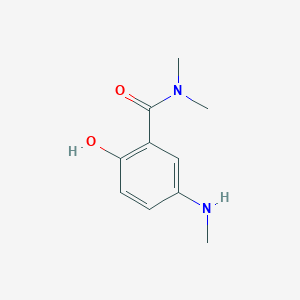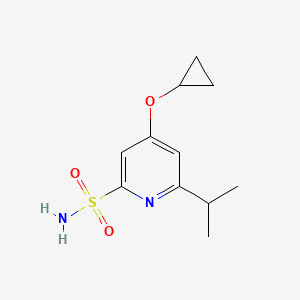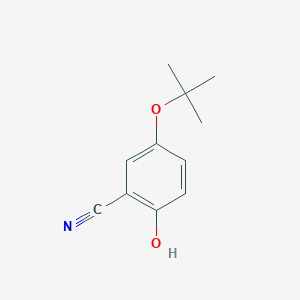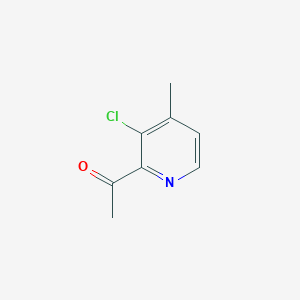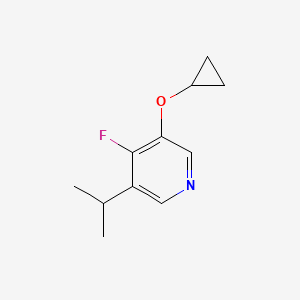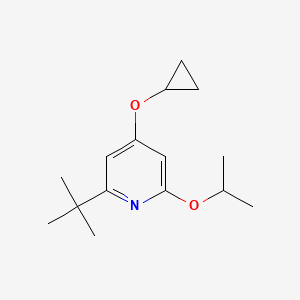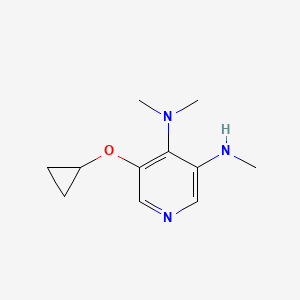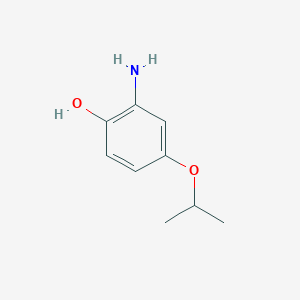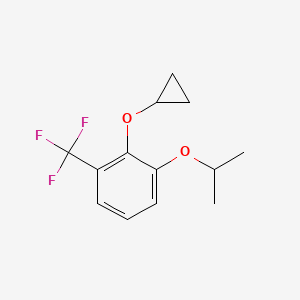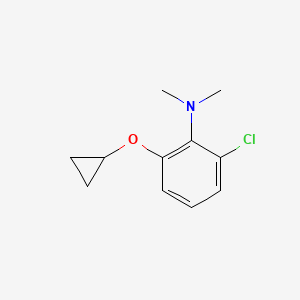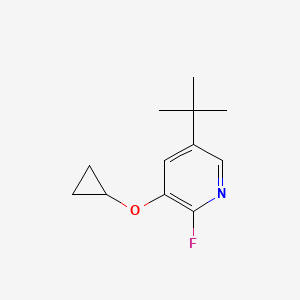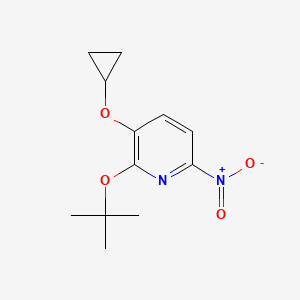
2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-cyclopropoxy-6-nitropyridine with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using suitable reagents.
Hydrolysis: The compound can undergo hydrolysis to yield corresponding alcohols and acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Reduction: 2-Amino-3-cyclopropoxy-6-nitropyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Hydrolysis: Corresponding alcohols and acids.
Applications De Recherche Scientifique
2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding properties. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butoxy-3-cyclopropoxy-5-nitropyridine: Similar structure but with the nitro group at a different position.
2-Tert-butoxy-3-cyclopropoxy-4-nitropyridine: Another isomer with the nitro group at the 4-position.
Uniqueness
2-Tert-butoxy-3-cyclopropoxy-6-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of tert-butoxy, cyclopropoxy, and nitro groups in this particular arrangement provides distinct properties compared to its isomers.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11-9(17-8-4-5-8)6-7-10(13-11)14(15)16/h6-8H,4-5H2,1-3H3 |
Clé InChI |
PTXNTJYDOVXXKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


